Voriconazole-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Voriconazole-d3 N-Oxide is an internal standard used for the quantification of voriconazole N-oxide . It is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 .
Synthesis Analysis
Voriconazole-d3 N-Oxide is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . A study on microdialysis of Voriconazole and its N-Oxide metabolite provides insights into the distribution and metabolism processes of Voriconazole in humans .Molecular Structure Analysis
The molecular formula of Voriconazole-d3 N-Oxide is C16 D3 H11 F3 N5 O2 . Its molecular weight is 368.33 .Chemical Reactions Analysis
Voriconazole-d3 N-Oxide is a major metabolite of the triazole antifungal voriconazole . It is formed via oxidation of voriconazole by the cytochrome P450 (CYP) isoforms CYP3A4 and CYP2C19 . The metabolic ratio of voriconazole N-oxide (NO) to voriconazole (VRC) concentrations in interstitial space fluid and plasma depends on the CYP2C19 genotype-predicted phenotype .Physical And Chemical Properties Analysis
Voriconazole-d3 N-Oxide has a molecular formula of C16 D3 H11 F3 N5 O2 and a molecular weight of 368.33 .Wissenschaftliche Forschungsanwendungen
Quantification in Human Urine : Voriconazole-d3 N-Oxide is used as an isotopic internal standard in a liquid chromatography-tandem mass spectrometry method to quantify voriconazole and its metabolite, voriconazole N-oxide, in human urine. This method aids in studying urinary excretion of voriconazole (Yu et al., 2021).
Analysis in Human Whole Blood : It is also used in developing assays for quantitation of voriconazole and voriconazole N-oxide in small volumes of blood, particularly in pediatric clinical trials investigating the impact of intestinal inhibition of CYP3A4 on voriconazole pharmacokinetics (Moorthy et al., 2019).
Role in Oxidative Metabolism : Studies on the oxidative metabolism of voriconazole by human liver microsomes have revealed the role of flavin-containing monooxygenase (FMO) in the metabolic formation of voriconazole N-oxide, highlighting the complex metabolic pathways of voriconazole (Yanni et al., 2008; Yanni et al., 2010).
Pharmacokinetics and Metabolism in Patients : Voriconazole and its metabolites, including the N-oxide, are studied for their pharmacokinetics and metabolism in patients, providing insights into their variability and implications for dosing and therapeutic drug monitoring (Geist et al., 2013).
Photocarcinogenesis in Organ Transplant Recipients : Voriconazole and its primary metabolite, voriconazole N-oxide, are implicated in the development of skin cancer in organ transplant recipients. Research suggests a potential mechanism involving voriconazole-induced photosensitivity and carcinogenesis (Williams et al., 2014).
Influence on CYP2C19 Mediated Metabolism : Population pharmacokinetic analysis characterizes CYP2C19 genetic variations' influence on voriconazole and its N-oxide metabolite pharmacokinetics, supporting dose optimization in immunocompromised patients (Li et al., 2022).
Drug-Drug Interactions : The interaction between voriconazole and other drugs, such as imatinib, is studied to assess the potential drug-drug interactions and their impact on the metabolism of both drugs (Lin et al., 2019).
Safety And Hazards
Zukünftige Richtungen
The feasibility of the simultaneous microdialysis of Voriconazole and its N-Oxide metabolite in vivo was demonstrated and provided new quantitative insights by leveraging distribution and metabolism processes of Voriconazole in humans . The exploratory analysis suggested substantial dissimilarities of Voriconazole and its N-Oxide metabolite pharmacokinetics in plasma and interstitial space fluid . Ultimately, a thorough understanding of target-site pharmacokinetics might contribute to the optimization of personalized Voriconazole dosing regimens .
Eigenschaften
IUPAC Name |
(2R,3S)-4,4,4-trideuterio-2-(2,4-difluorophenyl)-3-(5-fluoro-1-oxidopyrimidin-1-ium-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5O2/c1-10(15-14(19)5-24(26)9-21-15)16(25,6-23-8-20-7-22-23)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16+/m0/s1/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLFPLUCFPRUHU-QLWAGJNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=[N+](C=C1F)[O-])C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C1=NC=[N+](C=C1F)[O-])[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Voriconazole-d3 N-Oxide |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.